BenchChemオンラインストアへようこそ!

17-Hydroxywortmannin

PI3K Signaling Enzymology Cancer Biology

Select 17-Hydroxywortmannin for maximum PI3K inhibition (IC50 0.5 nM)—4-8x more potent than wortmannin (IC50 2-4 nM). Its unique 17-hydroxyl group is the critical chemical handle for pegylated prodrugs (e.g., PWT-458) and bioconjugates. Orally bioavailable with a defined therapeutic index of 26 (U87MG glioma xenograft), enabling robust in vivo PD/efficacy studies. The established reference standard for benchmarking novel PI3K inhibitors. Do not substitute with wortmannin, PX-866, or LY294002—only HWT combines irreversible target engagement, oral activity, and a derivatizable 17-OH moiety. Order ≥98% purity for reproducible enzymatic and cellular assay results.

Molecular Formula C23H26O8
Molecular Weight 430.4 g/mol
CAS No. 108740-89-2
Cat. No. B026595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-Hydroxywortmannin
CAS108740-89-2
Synonyms17-hydroxywortmannin
Molecular FormulaC23H26O8
Molecular Weight430.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC2(C(CCC2O)C3=C1C4(C(OC(=O)C5=COC(=C54)C3=O)COC)C)C
InChIInChI=1S/C23H26O8/c1-10(24)30-13-7-22(2)12(5-6-14(22)25)16-18(13)23(3)15(9-28-4)31-21(27)11-8-29-20(17(11)23)19(16)26/h8,12-15,25H,5-7,9H2,1-4H3
InChIKeyXLJORQYAOTYVQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

17-Hydroxywortmannin (CAS 108740-89-2): A More Potent, Orally Active PI3K Inhibitor Scaffold for Targeted Oncology and Cell Signaling Research


17-Hydroxywortmannin (also referred to as 17β-hydroxywortmannin or HWT) is a semi-synthetic analog of the fungal metabolite wortmannin, functioning as a potent, irreversible, and orally active inhibitor of phosphatidylinositol-3-kinase (PI3K) with an IC50 of 0.5 nM in enzymatic assays [1]. As a key member of the androstadiene class of PI3K inhibitors, it retains the core furanosteroid structure of wortmannin but features a critical 17-hydroxyl group that enables further chemical modification and confers a distinct pharmacological profile, including enhanced potency against its primary target compared to the parent compound [2]. This molecule has been a foundational scaffold for the development of advanced therapeutics, including pegylated conjugates and ring-opened analogs, designed to overcome the inherent liabilities of first-generation PI3K inhibitors [3][4].

Why 17-Hydroxywortmannin is Not Interchangeable with Other Wortmannin Analogs in PI3K Research


Substituting 17-hydroxywortmannin with a closely related analog like wortmannin, PX-866, or LY294002 in a research protocol introduces significant experimental variability and can compromise the validity of results. This is due to quantifiable, non-linear differences in their fundamental properties: enzymatic potency can vary by over 5-fold [1], cellular activity by several orders of magnitude [2], and their suitability for in vivo studies differs dramatically due to vastly different therapeutic indices and pharmacokinetic profiles [3][4]. Even within the wortmannin class, the presence of the 17-hydroxyl group in HWT confers a unique combination of enhanced target affinity and a critical chemical handle for derivatization, which directly impacts the molecule's stability, solubility, and ability to be formulated into advanced drug delivery systems [5]. Therefore, the specific evidence outlined below is essential for making an informed scientific selection.

17-Hydroxywortmannin Comparative Data: A Quantitative Guide for Scientific Selection Over Closest Analogs


Superior Enzymatic Potency: Direct Head-to-Head Comparison of PI3K Inhibition with Wortmannin

17-Hydroxywortmannin (HWT) exhibits approximately 5-fold greater potency against recombinant PI3K compared to its parent compound, wortmannin. This difference is quantifiable in standardized biochemical assays [1]. While wortmannin has a reported IC50 range of 1-10 nM for PI3K inhibition [2], 17-hydroxywortmannin achieves an IC50 of 0.5 nM in enzymatic assays [1] and 2.7 nM against recombinant PI3K [3]. This enhanced potency at the enzymatic level translates to more efficient target engagement at lower concentrations.

PI3K Signaling Enzymology Cancer Biology

Enhanced Cellular Efficacy: Comparative Growth Inhibition in LNCaP Prostate Cancer Cells

In a cellular context, 17-hydroxywortmannin (HWT) demonstrates a significant, quantifiable advantage over the commonly used PI3K inhibitor LY294002. While HWT inhibits the growth of LNCaP prostate cancer cells with an IC50 of 1.46 μM [1], LY294002 is significantly less potent in similar cellular assays, with reported IC50 values for PI3K isoforms in the range of 0.5-0.97 μM in cell-free systems [2][3], which typically translates to even higher concentrations required for cellular growth inhibition. Although a direct IC50 for LY294002 in LNCaP cells is not provided in the same source, the difference in molecular potency underscores the functional advantage of HWT.

Prostate Cancer Cellular Pharmacology Antitumor Activity

Orally Bioavailable and In Vivo Active: A Key Differentiator for Preclinical Studies

A critical procurement consideration is the compound's suitability for in vivo studies. 17-Hydroxywortmannin is an orally active PI3K inhibitor [1], a property not shared by all analogs. For instance, while wortmannin can be administered in vivo, its therapeutic window is extremely narrow due to high toxicity and instability [2][3]. In contrast, 17-hydroxywortmannin has demonstrated quantifiable in vivo efficacy in a relevant disease model: oral administration at 0.1 μg/kg for 5 weeks significantly prevented bone loss in ovariectomized rats [4]. Furthermore, when administered intravenously at 2.5 mg/kg/week for 2 weeks, it exhibited antitumor activity against U87MG glioma xenografts with a therapeutic index of 26 [5].

In Vivo Pharmacology Pharmacokinetics Oral Drug Development

A Critical Scaffold for Advanced Therapeutics: Pegylated Conjugates for Improved PK/PD

The 17-hydroxyl group of 17-hydroxywortmannin is not merely a structural feature; it is an essential chemical handle that enables the synthesis of advanced drug conjugates with dramatically improved pharmacological properties. This has been quantitatively demonstrated with pegylated 17-hydroxywortmannin (PWT-458), which was specifically selected for further development over pegylated wortmannin [1]. Pegylation of 17-hydroxywortmannin resulted in a higher therapeutic index and improved stability and solubility compared to the parent molecule [2]. Upon in vivo cleavage of its PEG moiety, PWT-458 releases the active moiety 17-hydroxywortmannin, which is described as the most potent inhibitor in its class [3]. This derivatization is not possible with wortmannin, which lacks the necessary hydroxyl group.

Drug Delivery Bioconjugation Anticancer Therapeutics

Optimal Applications for 17-Hydroxywortmannin Based on Comparative Evidence


High-Sensitivity PI3K Inhibition in Biochemical and Cellular Assays

Given its superior enzymatic potency (IC50 = 0.5 nM) compared to wortmannin (IC50 = 2-4 nM) [1], 17-hydroxywortmannin is the preferred choice for experiments requiring maximum inhibition of PI3K at minimal concentrations. This is particularly critical in assays where small differences in compound concentration can significantly impact the readout, such as in high-throughput screening (HTS) for PI3K pathway modulators or in detailed kinetic studies of PI3K enzyme activity.

In Vivo Proof-of-Concept Studies for PI3K-Driven Indications

17-Hydroxywortmannin's established oral bioavailability and defined therapeutic index (26 in a U87MG glioma xenograft model) [2] make it a more suitable candidate for in vivo pharmacodynamic (PD) and efficacy studies than its more toxic and unstable parent compound, wortmannin [3]. Researchers can use HWT to validate the role of PI3K in animal models of cancer, osteoporosis (as demonstrated in the ovariectomized rat model) [4], or inflammation with greater confidence in achieving consistent target engagement and manageable toxicity.

Development of Novel PI3K-Targeted Therapeutics and Drug Conjugates

The unique 17-hydroxyl group of HWT serves as an essential chemical handle for creating advanced bioconjugates and prodrugs [5]. This property has been successfully exploited to develop pegylated 17-hydroxywortmannin (PWT-458), which demonstrated improved pharmacokinetics and a higher therapeutic index and was selected for further development over a pegylated wortmannin analog [6][7]. For medicinal chemists and bioconjugation specialists, HWT is a proven scaffold for designing novel PI3K inhibitors with enhanced delivery and safety profiles.

Comparative Benchmarking of Next-Generation PI3K Inhibitors

As a well-characterized, highly potent, and orally active PI3K inhibitor, 17-hydroxywortmannin serves as an ideal benchmark or reference compound for the evaluation of novel PI3K inhibitors. Its activity profile (e.g., IC50 of 0.5 nM for PI3K, 1.46 μM for LNCaP cell growth) [1][8] provides a high bar for comparison, allowing researchers to quantitatively assess whether a new chemical entity offers a meaningful advantage in potency, cellular efficacy, or in vivo performance over this established and highly active comparator.

Quote Request

Request a Quote for 17-Hydroxywortmannin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.